molecular formula C46H59N11O7 B10847575 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Pro]

Cat. No.: B10847575
M. Wt: 878.0 g/mol
InChI Key: QQCJWXXVYXUARZ-UHFFFAOYSA-N
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Description

The compound C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a cyclic peptide derivative of the alpha-melanocyte-stimulating hormone (alpha-MSH). It is designed to target the human melanocortin-3 receptor (hMC3R) and human melanocortin-5 receptor (hMC5R).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves the use of solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through the formation of a lactam bridge between the alpha-amino group of Proline and the epsilon-amino group of Lysine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin receptors, particularly hMC3R and hMC5R. This binding activates G proteins, which in turn stimulate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including modulation of energy homeostasis, somatic growth, and circadian rhythm regulation .

Comparison with Similar Compounds

C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific cyclic structure and high selectivity for hMC3R and hMC5R. Similar compounds include:

  • C[Nle-Arg-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-Gln-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-His-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2

These compounds share structural similarities but differ in their amino acid sequences and receptor selectivity, highlighting the uniqueness of C[Nle-Pro-D-Nal(2’)-Arg-Trp-Glu]-NH2 .

Properties

Molecular Formula

C46H59N11O7

Molecular Weight

878.0 g/mol

IUPAC Name

3-butyl-14-[3-(diaminomethylideneamino)propyl]-11-(1H-indol-3-ylmethyl)-17-(naphthalen-2-ylmethyl)-2,5,10,13,16,19-hexaoxo-1,4,9,12,15,18-hexazabicyclo[18.3.0]tricosane-8-carboxamide

InChI

InChI=1S/C46H59N11O7/c1-2-3-13-35-45(64)57-22-9-16-38(57)44(63)56-36(24-27-17-18-28-10-4-5-11-29(28)23-27)42(61)54-34(15-8-21-50-46(48)49)41(60)55-37(25-30-26-51-32-14-7-6-12-31(30)32)43(62)53-33(40(47)59)19-20-39(58)52-35/h4-7,10-12,14,17-18,23,26,33-38,51H,2-3,8-9,13,15-16,19-22,24-25H2,1H3,(H2,47,59)(H,52,58)(H,53,62)(H,54,61)(H,55,60)(H,56,63)(H4,48,49,50)

InChI Key

QQCJWXXVYXUARZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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